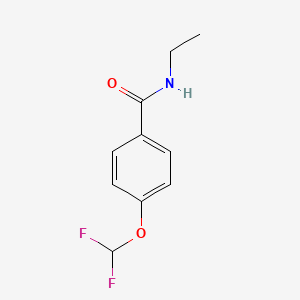

4-(difluoromethoxy)-N-ethylbenzamide

Description

Context of Benzamide (B126) Derivatives in Chemical Research

Benzamide and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. bldpharm.comchemicalbook.com These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, are prevalent in a vast array of biologically active molecules. bldpharm.com The versatility of the benzamide structure allows for substitutions on both the aromatic ring and the amide nitrogen, leading to a wide range of pharmacological activities. bldpharm.com Researchers have successfully developed benzamide derivatives as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. bldpharm.comchemicalbook.com Their ability to participate in various biological interactions makes them valuable pharmacophores in the design of novel therapeutic agents, including enzyme inhibitors and receptor antagonists. chemicalbook.comchemicalbook.com

Role of Fluorine in Organic Chemistry and Compound Design

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design and materials science. aaronchem.comnih.gov Fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.govgoogle.com

Key effects of incorporating fluorine include:

Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. This can increase a drug's half-life and bioavailability. chemicalbook.comchemicalbook.com

Binding Affinity : Fluorine can enhance binding to target proteins through various non-covalent interactions and by altering the electronic properties of the molecule. nih.govchemicalbook.com

Lipophilicity and Permeability : Strategic placement of fluorine atoms can modulate a compound's lipophilicity (its ability to dissolve in fats and lipids), which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. google.comchemicalbook.com

pKa Modulation : Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state, solubility, and target interaction. google.comchemicalbook.com

The difluoromethoxy group (-OCF₂H) has gained significant attention as a valuable substituent in medicinal chemistry. researchgate.net It offers a unique combination of properties that distinguish it from both non-fluorinated (methoxy, -OCH₃) and fully fluorinated (trifluoromethoxy, -OCF₃) analogues. The difluoromethoxy group can serve as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity with biological targets. Its incorporation can improve metabolic stability and modulate lipophilicity, making it a strategic choice for optimizing drug candidates. researchgate.net

Isosterism and bioisosterism are fundamental concepts in drug design, where one atom or group of atoms is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. The difluoromethoxy group is considered an effective bioisostere for several functional groups, including hydroxyl (-OH), thiol (-SH), and even methoxy (B1213986) (-OCH₃) groups. This replacement can lead to improved membrane permeability and bioavailability while potentially maintaining or enhancing the desired biological interactions. The ability of the difluoromethoxy group to act as a "lipophilic hydrogen bond donor" makes it a particularly interesting isostere for hydroxyl groups, offering a way to retain hydrogen bonding potential while increasing lipophilicity and metabolic stability.

Overview of Research Areas Involving Substituted Benzamides with Difluoromethoxy Functionality

The combination of a substituted benzamide core with a difluoromethoxy group creates a class of compounds with significant potential in various research fields. These molecules are investigated primarily in drug discovery and agrochemistry. For instance, compounds featuring a difluoromethoxy-substituted benzamide structure have been explored as enzyme inhibitors, such as in the case of Roflumilast, where a 4-(difluoromethoxy) moiety is part of the active structure. Other research involves their potential as antagonists for G-protein-coupled receptors and their use in developing new agrochemicals. chemicalbook.com The specific substitution patterns on the benzamide scaffold allow for the precise tuning of the molecule's properties for a given biological target.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

4-(difluoromethoxy)-N-ethylbenzamide |

InChI |

InChI=1S/C10H11F2NO2/c1-2-13-9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) |

InChI Key |

WXPPBYHDYWLPBV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethoxy N Ethylbenzamide and Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For 4-(difluoromethoxy)-N-ethylbenzamide, two primary disconnections are logical: one at the amide bond and the other at the difluoromethoxy group's ether linkage.

Disconnection of the Amide Bond: Breaking the C-N bond of the amide functionality suggests two primary synthons: an activated derivative of 4-(difluoromethoxy)benzoic acid and ethylamine (B1201723). This is often the most direct and common approach, leveraging well-established amidation reactions.

Disconnection of the C-O Ether Bond: Cleaving the bond between the aromatic ring and the difluoromethoxy group points to 4-hydroxy-N-ethylbenzamide as a key intermediate. This precursor would then require a subsequent difluoromethylation step to introduce the -OCF₂H group.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

4-(difluoromethoxy)benzoic acid

Ethylamine

4-hydroxy-N-ethylbenzamide

The choice of forward synthesis will depend on which of these precursors are more readily accessible and which bond formation is more efficient and controllable.

Approaches to Construct the Benzamide (B126) Core

The formation of the benzamide linkage is a cornerstone of this synthesis. This typically involves the reaction of a carboxylic acid or its derivative with an amine.

The direct condensation of 4-(difluoromethoxy)benzoic acid with ethylamine to form the amide bond is a thermodynamically favorable but kinetically slow process that requires activation of the carboxylic acid. luxembourg-bio.com This is commonly achieved in one of two ways:

Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group in situ. These reagents promote the reaction under mild conditions and often lead to high yields. The reaction involves mixing the carboxylic acid, amine, coupling reagent, and often a non-nucleophilic base in a suitable aprotic solvent. luxembourg-bio.com

Conversion to an Activated Carboxylic Acid Derivative: The carboxylic acid can be converted into a more reactive species, such as an acyl chloride. 4-(difluoromethoxy)benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-(difluoromethoxy)benzoyl chloride. This highly electrophilic intermediate then readily reacts with ethylamine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide product.

Below is a table summarizing common coupling reagents used in amide bond formation.

| Coupling Reagent | Full Name | Activating Agent Type | Common Solvents |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | DCM, DMF |

| DCC | N,N′-Dicyclohexylcarbodiimide | Carbodiimide | DCM, THF |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urone/Guanidinium | DMF, NMP |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Urone/Guanidinium | DMF, MeCN |

Strategies for Introducing the Difluoromethoxy Group

The incorporation of the difluoromethoxy (-OCF₂H) group is a critical step that imparts unique properties to the molecule. This functional group can be introduced either onto a pre-formed benzamide scaffold or at an earlier stage onto a precursor molecule.

An alternative synthetic route involves starting with a phenol (B47542) precursor, such as 4-hydroxy-N-ethylbenzamide. The difluoromethoxy group is then installed via a difluoromethylation reaction. A common method for this transformation is the reaction of the phenoxide (generated by treating the phenol with a base) with a difluoromethylating agent.

A widely used reagent for this purpose is chlorodifluoromethane (B1668795) (CHClF₂), a gas that can serve as a source of difluorocarbene (:CF₂) under basic conditions. The phenoxide anion attacks the difluorocarbene to form the desired difluoromethyl ether. This approach has been documented for structurally related compounds, such as the haloalkylation of 4-hydroxy-3-cyclopropylmethoxybenzaldehyde with chlorodifluoromethane. googleapis.com Another reagent that can be employed is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which generates difluorocarbene upon heating. google.com

Recent advancements in organic synthesis have led to the development of photocatalytic methods for difluoromethylation. researchgate.net These techniques offer mild reaction conditions and high functional group tolerance. nih.gov The general mechanism involves a photocatalyst that, upon visible light irradiation, generates a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical can then be incorporated into the target molecule.

Commonly used precursors for generating the •CF₂H radical include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and sodium difluoromethanesulfinate (NaSO₂CF₂H). nih.govnih.gov While direct C-H difluoromethylation of an N-ethylbenzamide precursor is conceivable, it is more common to apply this to heterocyclic systems. nih.gov This modern approach represents a powerful tool for accessing difluoromethylated compounds. rsc.org

| Photocatalyst Type | Example Catalyst | Difluoromethyl Radical Source |

| Iridium Complex | Ir(ppy)₃ | NaSO₂CF₂H |

| Ruthenium Complex | Ru(bpy)₃Cl₂ | Zn(SO₂CF₂H)₂ |

| Organic Dye | Eosin Y | BrCF₂H |

| Covalent Organic Frameworks (COFs) | V-COF-AN-BT | NaSO₂CF₂H |

On an industrial scale, the synthesis often relies on robust, cost-effective, and scalable routes to key intermediates. A crucial precursor for this compound is 4-(difluoromethoxy)aniline (B1299965). The production of this intermediate provides insight into large-scale manufacturing strategies. chemimpex.com

A patented industrial process for preparing 4-(difluoromethoxy)aniline involves a two-step sequence starting from 4-nitrophenol (B140041). google.com

Difluoromethylation: 4-nitrophenol is first reacted with sodium hydroxide (B78521) to form the sodium salt. This salt is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene (B73078).

Nitro Group Reduction: The resulting 4-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline (B41778). This reduction is achieved using reducing agents like hydrazine (B178648) and water, catalyzed by a mixture of ferric oxide and activated carbon.

This method is noted for its high yield, low cost, and suitability for industrial production. google.com The resulting 4-(difluoromethoxy)aniline is a versatile building block that can be converted to 4-(difluoromethoxy)benzoic acid through diazotization followed by cyanation and subsequent hydrolysis, or other standard transformations, before being coupled with ethylamine.

Synthesis of Related Fluorinated Benzamide Derivatives and Difluoromethoxy Compounds

The synthesis of fluorinated benzamides is a well-established field, driven by the prevalence of this motif in pharmaceuticals. Similarly, methods to install the difluoromethoxy group onto aromatic rings have seen significant development. Access to compounds like this compound typically requires the early-stage introduction of the difluoromethoxy group onto a benzoic acid precursor, followed by amide bond formation. nih.gov

Visible light photoredox catalysis has emerged as a modern strategy for preparing difluoromethoxylated compounds under mild conditions. nih.gov The most common approach for creating difluoromethyl ethers involves the reaction of oxygen nucleophiles with a difluorocarbene source. nih.gov A variety of reagents have been developed over the years to generate difluorocarbene, including sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate. nih.gov

For the benzamide portion, synthesis traditionally involves the reaction of a carboxylic acid derivative with an amine. researchgate.net Modern techniques often employ activating agents to facilitate this coupling. researchgate.net One-pot approaches have also been developed for synthesizing fluorinated amide derivatives through pathways like N-perfluoroalkylation of nitrosoarenes, followed by a controllable defluorination process. nih.govacs.org

The construction of this compound is logically achieved through a multistep process that sequentially builds the molecule. A plausible and common synthetic route involves the preparation of a key intermediate, 4-(difluoromethoxy)benzoic acid, which is subsequently coupled with ethylamine.

A typical reaction sequence is as follows:

Difluoromethylation of a Phenolic Precursor: The synthesis often commences with a readily available starting material like 3,4-dihydroxybenzaldehyde. Selective difluoromethylation of the 4-position hydroxyl group is achieved using a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base and a suitable solvent like DMF. google.com This step yields the intermediate 3-hydroxy-4-(difluoromethoxy)benzaldehyde. A similar strategy is employed in the synthesis of related pharmaceutical compounds, where a hydroxybenzaldehyde is haloalkylated to introduce the difluoromethoxy group. googleapis.com

Oxidation to Carboxylic Acid: The aldehyde group of the intermediate is then oxidized to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. For instance, processes involving sulphamic acid and sodium chlorite (B76162) have been used to convert substituted benzaldehydes into their corresponding benzoic acids. googleapis.com This step produces the crucial intermediate, 4-(difluoromethoxy)benzoic acid.

Amide Bond Formation: The final step is the formation of the amide bond. The 4-(difluoromethoxy)benzoic acid is first activated, commonly by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov This activated intermediate is then reacted with ethylamine to form the final product, this compound. This amidation follows the principle of the Schotten-Baumann reaction, where an acid chloride reacts with an amine and a base. youtube.com

Table 1: Key Intermediates in a Plausible Synthetic Route

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | Starting Material |

| 3-hydroxy-4-(difluoromethoxy)benzaldehyde | C₈H₆F₂O₃ | Product of selective difluoromethylation |

| 4-(difluoromethoxy)benzoic acid | C₈H₆F₂O₄ | Key intermediate formed by oxidation |

| 4-(difluoromethoxy)benzoyl chloride | C₈H₅ClF₂O₂ | Activated intermediate for amidation |

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to create more environmentally benign processes. researchgate.net This involves developing methods that are more efficient and reduce the use of hazardous materials. tandfonline.com For instance, research has focused on replacing traditional fluorination methods that use hazardous reagents like HF or highly toxic gases with safer alternatives. tandfonline.comeurekalert.org

In the context of benzamide synthesis, green approaches include solvent-free and catalyst-free reaction conditions. researchgate.netfigshare.com The use of phase-transfer catalysts can also enhance reaction efficiency and yield in the synthesis of intermediates, representing a greener alternative to harsh reaction conditions. researchgate.net For example, a recent breakthrough demonstrated the synthesis of sulfonyl fluorides using a safe, cost-effective, and environmentally friendly method that reacts thiols and disulfides with specific reagents to yield only non-toxic salt byproducts. eurekalert.orgsciencedaily.com The development of catalytic methods that allow for the direct preparation of amides from carboxylic acids and amines under mild conditions, such as in open air and at room temperature, further aligns with green chemistry goals. researchgate.net

Optimization of Reaction Conditions and Yield Improvement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and waste. For each step in the synthesis of this compound, parameters such as temperature, solvent, catalyst, and reagent stoichiometry must be carefully controlled.

For example, in the synthesis of fluorinated amide derivatives, screening various reaction conditions revealed that adjusting temperature and reaction time could be beneficial for the desired transformation. acs.org Similarly, the synthesis of benzamide derivatives via acid-catalyzed condensation has been shown to be sensitive to temperature, with elevated temperatures required to drive the reaction forward. mdpi.com

The choice of solvent can significantly impact reaction rates and outcomes. In the acid-catalyzed hydrolysis of benzamides, for example, the rate of reaction is influenced by the solvent system. rsc.org In acid-catalyzed condensation reactions involving benzamide, polar aprotic solvents are often employed, and increased solvent polarity can favor the reaction's progress. mdpi.com

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the amidation step, various catalysts can be employed to improve efficiency. Heterogeneous nanocatalysts have been developed for the direct oxidative amidation of carboxylic acids, demonstrating high conversion rates and the advantage of being recoverable and reusable. researchgate.net In the synthesis of complex benzamide derivatives, the use of catalysts like L-proline has been shown to reduce by-products and increase the yield of key intermediates. nih.gov The table below, based on findings for a related synthesis, illustrates how the choice of catalyst and reaction conditions can affect the yield of an intermediate. nih.gov

Table 2: Effect of Reaction Conditions on the Yield of Intermediate Methyl 2-chloro-5-cyanobenzoate

| Entry | Catalyst | Condition | Yield (%) |

| 1 | none | 100 °C for 11 h | Hardly react |

| 2 | L-proline | 100 °C for 11 h | 66 |

| 3 | L-proline | 70 °C for 2 h, then 100 °C for 9 h | 79 |

This data highlights that both the presence of a catalyst (L-proline) and a specific temperature profile are crucial for optimizing the yield of the desired intermediate product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei such as fluorine.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

The proton NMR (¹H NMR) spectrum of 4-(difluoromethoxy)-N-ethylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the difluoromethoxy group, and the N-ethyl group.

The aromatic protons on the benzene (B151609) ring are anticipated to appear as two distinct doublets in the downfield region, typical for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating difluoromethoxy group are expected to be shielded relative to those ortho to the electron-withdrawing amide group.

The difluoromethoxy group proton (-OCHF₂) is predicted to be a triplet due to coupling with the two adjacent fluorine atoms. This signal is characteristically found in a specific region of the spectrum. For instance, in methyl 4-(difluoromethoxy)benzoate, a related compound, the methoxy (B1213986) proton appears as a triplet at 6.59 ppm with a large coupling constant (J = 73.2 Hz) rsc.org.

The N-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the methyl protons (-CH₃), and a triplet for the methyl protons coupled to the methylene protons. The methylene protons, being adjacent to the nitrogen atom of the amide, will be deshielded. In N-ethylbenzamide, the ethyl group protons appear as a quartet at approximately 3.4 ppm and a triplet at around 1.2 ppm nih.gov.

A broad singlet corresponding to the amide proton (N-H) is also expected, the chemical shift of which can be variable and influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to amide) | ~7.8 | Doublet | ~8.5 |

| Aromatic (ortho to -OCHF₂) | ~7.1 | Doublet | ~8.5 |

| -OCHF₂ | ~6.6 | Triplet | ~73 |

| N-H | Variable | Broad Singlet | - |

| -CH₂- | ~3.4 | Quartet | ~7.2 |

¹³C NMR Spectral Analysis (Characteristic Carbon Signals)

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the difluoromethoxy group appearing as a triplet due to C-F coupling. The carbon of the difluoromethoxy group itself will also be a triplet with a large coupling constant. For example, in a similar compound, the carbon of a -CF₂H group appears as a triplet with a J value of approximately 272.7 Hz rsc.org.

The carbons of the N-ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Aromatic (C-OCHF₂) | ~151 (triplet) |

| Aromatic (C-CONH) | ~135 |

| Aromatic (CH) | ~129, ~117 |

| -OCHF₂ | ~114 (triplet) |

| -CH₂- | ~35 |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds wikipedia.org. The difluoromethoxy group in this compound will give a distinct signal in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the adjacent proton. The chemical shift for difluoromethoxy groups typically falls within a characteristic range. For instance, the ¹⁹F NMR signal for the difluoromethoxy group in methyl 4-(difluoromethoxy)benzoate appears at -81.80 ppm as a doublet with a coupling constant of J = 73.2 Hz rsc.org. A similar chemical shift and coupling pattern is anticipated for the target molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons on the benzene ring and, crucially, the coupling between the methylene and methyl protons of the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the chemical shifts of the aromatic CH carbons and the carbons of the N-ethyl group by correlating them to their attached protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (Amide, C-F)

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of the amide and difluoromethoxy functional groups.

The amide group gives rise to several characteristic vibrations. A strong absorption band for the C=O (amide I) stretching vibration is typically observed in the region of 1630-1680 cm⁻¹ researchgate.net. The N-H stretching vibration of a secondary amide usually appears as a sharp band around 3300 cm⁻¹ researchgate.net. The N-H bending (amide II) vibration is expected in the range of 1510-1570 cm⁻¹.

The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1200 cm⁻¹ benthamopen.comspectroscopyonline.com. Aryl ethers also show a characteristic C-O stretching band in the region of 1200-1300 cm⁻¹ spectroscopyonline.com.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H (Amide II) | Bend | ~1540 |

| C-N (Amide) | Stretch | ~1310 |

| C-F | Stretch | 1000-1200 (strong, multiple bands) |

| Aryl C-O | Stretch | ~1250 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. pnnl.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the necessary high resolving power and mass accuracy for this purpose. nih.gov For this compound, with a chemical formula of C10H11F2NO2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C10H11F2NO2 | 215.0758 |

Note: This table represents the theoretical monoisotopic mass. Experimental values from HRMS would be compared against this benchmark.

In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. ncsu.edu Analyzing these fragmentation patterns provides valuable information about the compound's structure. For this compound, key fragmentations would be anticipated around the amide linkage and the difluoromethoxy group.

Common fragmentation pathways for amides include cleavage of the C-N bond and the bond adjacent to the carbonyl group. libretexts.org The presence of the difluoromethoxy group and the ethyl substituent on the nitrogen atom would lead to characteristic neutral losses and charged fragments. For instance, the loss of an ethyl group (-CH2CH3) or cleavage of the difluoromethoxy group (-OCHF2) would produce specific fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms. nih.gov

Table 2: Potential Fragment Ions of this compound in MS/MS Analysis

| Fragment Ion (m/z) | Description of Loss |

| [M-C2H5]+ | Loss of the ethyl group |

| [M-OCHF2]+ | Loss of the difluoromethoxy group |

| [C7H4F2O]+ | Fragment corresponding to the difluoromethoxybenzoyl cation |

| [C2H5NHCO]+ | Fragment corresponding to the ethylamide portion |

Note: The m/z values are nominal and would be determined with high precision in an HRMS/MS experiment. This table illustrates expected fragmentation, not exhaustive experimental data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. elementar.com The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. For this compound (C10H11F2NO2), this comparison serves as a crucial validation of the empirical and, by extension, the molecular formula. The process is highly automated and provides rapid and precise results. elementar.com

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C10H11F2NO2

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 55.81 | Value to be determined experimentally |

| Hydrogen (H) | 5.15 | Value to be determined experimentally |

| Nitrogen (N) | 6.51 | Value to be determined experimentally |

Note: The "Experimental Percentage" column would be populated with data from an actual elemental analysis experiment. Close agreement between theoretical and experimental values would confirm the compound's purity and empirical formula.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide the ultimate structural confirmation. wikipedia.org This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions. wikipedia.org The process involves growing a suitable single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. wikipedia.org The data obtained would not only confirm the molecular structure but also provide insights into the packing of molecules in the solid state, including any hydrogen bonding involving the amide group. While a powerful tool, its applicability is entirely dependent on the ability to grow high-quality single crystals of the compound.

Chemical Reactivity and Transformation Studies

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide bond in 4-(difluoromethoxy)-N-ethylbenzamide, while generally stable, can undergo several important transformations under specific conditions. These reactions primarily involve nucleophilic attack at the carbonyl carbon or reactions at the amide nitrogen.

Hydrolysis: The amide linkage can be cleaved through hydrolysis to yield 4-(difluoromethoxy)benzoic acid and ethylamine (B1201723). This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, amide hydrolysis requires more forcing conditions, such as elevated temperatures and prolonged reaction times, compared to the hydrolysis of esters.

Transamidation: This process involves the exchange of the N-ethyl group with another amine. Transamidation reactions are often challenging due to the stability of the initial amide bond. However, they can be facilitated by catalysts, such as certain metal complexes or enzymes, or by using a large excess of the incoming amine to drive the equilibrium towards the product. These reactions are valuable for synthesizing new amide derivatives from a common precursor.

Table 1: Representative Hydrolysis and Transamidation Reactions This table presents plausible reaction conditions based on general principles of amide chemistry, as specific experimental data for this compound may not be publicly available.

| Reaction Type | Reagents and Conditions | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄, heat | 4-(difluoromethoxy)benzoic acid, Ethylamine hydrochloride |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 4-(difluoromethoxy)benzoate, Ethylamine |

| Transamidation | Primary or secondary amine (e.g., propylamine), catalyst (e.g., Ti(NMe₂)₄), heat | N-propyl-4-(difluoromethoxy)benzamide, Ethylamine |

N-Alkylation: The hydrogen atom on the amide nitrogen is not present in this compound, as it is a secondary amide. Therefore, direct N-alkylation at the nitrogen is not possible. However, related primary amides could undergo this reaction. For secondary amides, reactions at the nitrogen would require more complex transformations.

N-Acylation: Similar to N-alkylation, direct N-acylation on the secondary amide nitrogen is not a typical reaction. Imide formation from a secondary amide is generally unfavorable under standard acylation conditions.

Reactivity of the Aromatic Ring

The difluoromethoxy group and the amide functionality influence the reactivity of the benzene (B151609) ring towards substitution reactions. The difluoromethoxy group is an ortho-, para-directing group, although it is deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Despite the deactivating effect of the difluoromethoxy group, electrophilic aromatic substitution reactions can occur, albeit under harsher conditions than for activated benzene rings. The incoming electrophile will predominantly be directed to the positions ortho and para to the difluoromethoxy group. The para position is sterically less hindered. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orguci.edumsu.edu

Table 2: Predicted Electrophilic Aromatic Substitution Products This table outlines the expected major products based on the directing effects of the difluoromethoxy substituent.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(difluoromethoxy)-N-ethyl-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-bromo-4-(difluoromethoxy)-N-ethylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 2-(difluoromethoxy)-5-(ethylcarbamoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-acyl-4-(difluoromethoxy)-N-ethylbenzamide |

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich benzene rings. However, if the aromatic ring of this compound is substituted with a good leaving group (like a halogen) and activated by a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group, SNA can occur. nih.govnih.govresearchgate.netmasterorganicchemistry.comyoutube.com For instance, a hypothetical 3-chloro-4-(difluoromethoxy)-N-ethyl-5-nitrobenzamide could undergo substitution of the chloride by various nucleophiles.

Table 3: Hypothetical Nucleophilic Aromatic Substitution Reactions This table illustrates potential SNA reactions on a hypothetical halogenated and activated analogue of the target compound.

| Starting Material | Nucleophile | Typical Product |

|---|---|---|

| 3-Chloro-4-(difluoromethoxy)-N-ethyl-5-nitrobenzamide | Sodium methoxide (B1231860) (NaOMe) | 4-(difluoromethoxy)-N-ethyl-3-methoxy-5-nitrobenzamide |

| Ammonia (B1221849) (NH₃) | 3-amino-4-(difluoromethoxy)-N-ethyl-5-nitrobenzamide | |

| Sodium cyanide (NaCN) | 3-cyano-4-(difluoromethoxy)-N-ethyl-5-nitrobenzamide |

The introduction of a halogen atom onto the aromatic ring of this compound opens up pathways for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. researchgate.netnih.govrsc.orgyoutube.comyoutube.com For example, a bromo-derivative could undergo Suzuki, Heck, or Sonogashira coupling reactions.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Analogue This table showcases the versatility of a hypothetical bromo-derivative in common cross-coupling reactions.

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|---|

| Suzuki Coupling | 3-Bromo-4-(difluoromethoxy)-N-ethylbenzamide | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-4-(difluoromethoxy)-N-ethylbenzamide |

| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base | 4-(difluoromethoxy)-N-ethyl-3-vinylbenzamide derivative | |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | 3-Alkynyl-4-(difluoromethoxy)-N-ethylbenzamide |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key determinant of the molecule's electronic properties and reactivity. Its stability and influence on the aromatic system are of significant interest in transformation studies.

Stability and Lability of the OCF₂H Moiety Under Various Conditions

The difluoromethoxy group is generally considered chemically robust and stable, contributing to the metabolic stability of molecules in which it is incorporated. nih.gov Studies on aryl difluoromethyl ethers have shown that the C-F and C-O bonds are strong, rendering the group resistant to cleavage under many standard reaction conditions.

However, the lability of the group can be observed under specific, forceful conditions. The C-H bond within the -OCF₂H moiety is the most likely point of initial reaction, particularly under strongly basic conditions where deprotonation can occur to form an unstable anionic intermediate. researchgate.net While generally stable, investigations into related fluoroalkyl groups on aromatic rings have shown that decomposition can be forced under harsh acidic or basic conditions, though the difluoromethoxy group is more resilient than its trifluoromethyl counterpart. researchgate.net For instance, cleavage of the ether linkage typically requires potent reagents such as strong Lewis acids or harsh hydrolytic conditions that are not encountered in typical synthetic or physiological environments.

| Condition | Reagent Type | Observed Stability | Potential Lability Pathway |

|---|---|---|---|

| Standard Organic Synthesis | Weak acids/bases, common oxidants/reductants | High | N/A |

| Strongly Basic | Superbases (e.g., KN(SiMe₃)₂) | Moderate | Deprotonation of the C-H bond researchgate.net |

| Harsh Acidic | Concentrated strong acids (e.g., H₂SO₄, HI) at high temp. | Moderate to Low | Protonation of ether oxygen followed by C-O bond cleavage researchgate.net |

| Harsh Basic | Concentrated strong bases (e.g., NaOH) at high temp. | Moderate to Low | Hydrolysis of the ether linkage researchgate.net |

Oxidation and Reduction Pathways of the Aromatic Ring System

The reactivity of the benzene ring in this compound towards oxidation and reduction is heavily influenced by the electronic properties of its substituents: the difluoromethoxy group and the N-ethylcarboxamide group.

The difluoromethoxy group is characterized as a moderately electron-withdrawing substituent. This is due to the strong inductive effect (-I) of the two fluorine atoms, which is only partially offset by a weak resonance donating effect (+M) from the oxygen lone pairs. The electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack and, consequently, more resistant to oxidation compared to benzene or anisole. Oxidation of the aromatic ring, if forced, would likely lead to ring-opening products.

Conversely, the electron-withdrawing nature of the difluoromethoxy and amide groups makes the aromatic system more amenable to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh) could reduce the aromatic ring to a cyclohexane (B81311) derivative, although this typically requires high pressure and temperature. A Birch reduction, using an alkali metal in liquid ammonia with an alcohol, is another possible pathway to yield a non-aromatic cyclohexadiene product.

| Substituent Group | Hammett Constant (σₚ) | Electronic Effect | Influence on Aromatic Ring |

|---|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating | Activating |

| -H | 0.00 | Neutral | Reference |

| -OCF₂H | ~+0.2 to +0.3 (estimated) | Moderately Withdrawing | Deactivating |

| -CF₃ | +0.54 bluffton.edu | Strongly Withdrawing | Strongly Deactivating |

| -CONHCH₂CH₃ | ~+0.36 (similar to -CONH₂) | Moderately Withdrawing | Deactivating |

Chemical Stability and Degradation Pathways

Understanding the stability of this compound is crucial for predicting its persistence and transformation under various environmental and laboratory conditions.

Stability Under Acidic and Basic Conditions

The primary site for hydrolytic degradation under both acidic and basic conditions is the amide linkage.

Acidic Conditions: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis of the amide bond, yielding 4-(difluoromethoxy)benzoic acid and ethylamine. The difluoromethoxy group itself is generally stable to acidic hydrolysis, except under very harsh conditions. researchgate.net

Basic Conditions: In the presence of a strong base, the hydroxide ion directly attacks the amide carbonyl carbon. This nucleophilic acyl substitution reaction also results in the cleavage of the amide bond, forming the carboxylate salt of 4-(difluoromethoxy)benzoic acid and ethylamine. The aryl-ether linkage of the difluoromethoxy group is highly resistant to cleavage by base. researchgate.net

Photochemical and Thermal Degradation Mechanisms

Photochemical Degradation: Specific photochemical degradation studies on this compound are not extensively documented. However, based on its structure, potential photodegradation pathways can be inferred. Aromatic compounds can absorb UV light, leading to excited states that may undergo reaction. Possible mechanisms include the homolytic cleavage of the N-C bond of the ethyl group or the C-N bond of the amide. Another potential pathway is the cleavage of the aryl C-O bond, though this is generally less facile. The presence of the electron-withdrawing difluoromethoxy group may influence the molecule's adsorption onto photocatalytic surfaces, potentially affecting its degradation rate in such systems. nih.gov

Thermal Degradation: The amide bond is typically the most thermally labile part of the molecule. Studies on analogous N-substituted benzamides indicate that pyrolysis leads to the cleavage of the amide bond. Two competing mechanisms can occur: a homolytic cleavage to form radicals, or a hydrolytic pathway if water is present. In the absence of water, pyrolysis of a similar compound, N-phenylbenzamide, yields products such as aniline (B41778) and benzoic acid, alongside secondary products from radical recombination and cyclization. For this compound, the expected primary degradation products from simple thermal cleavage would be 4-(difluoromethoxy)benzoic acid and ethylamine, or their radical precursors. At higher temperatures, decarboxylation of the benzoic acid derivative and further decomposition of the aromatic ring can occur.

| Degradation Pathway | Primary Products | Conditions |

|---|---|---|

| Acid/Base Hydrolysis | 4-(Difluoromethoxy)benzoic acid, Ethylamine | Aqueous acid or base |

| Thermal Degradation (Pyrolysis) | 4-(Difluoromethoxy)benzoic acid, Ethylamine, (Difluoromethoxy)benzene | High temperature, inert atmosphere |

| Photochemical Degradation | (Likely fragments from amide or C-O bond cleavage) | UV irradiation |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(difluoromethoxy)-N-ethylbenzamide, DFT can provide a detailed understanding of its fundamental chemical characteristics.

The first step in a typical DFT study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For analogous benzamide (B126) structures, this is often achieved using hybrid functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)).

The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzamides, the amide group is often found to be nearly planar, indicating significant resonance delocalization between the nitrogen lone pair and the carbonyl group. The difluoromethoxy group introduces specific electronic effects and conformational preferences that can be precisely modeled.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.235 | ||

| C-N | 1.358 | ||

| O-C-N | 122.5 | ||

| C-N-C | 121.9 | ||

| O=C-N-C | -178.5 |

Note: The data in the table is representative of typical benzamide structures and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 6.14 |

Note: The data in the table is representative and for illustrative purposes.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a comprehensive picture of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ² / (2η) ).

These parameters are invaluable for predicting how the molecule will interact with other chemical species.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 0.75 |

| Electronegativity (χ) | 3.82 |

| Chemical Hardness (η) | 3.07 |

| Chemical Softness (S) | 0.326 |

| Electrophilicity Index (ω) | 2.37 |

Note: The data in the table is representative and for illustrative purposes.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions of interest include its synthesis, hydrolysis, and metabolic transformations.

For example, the alkaline hydrolysis of benzamides has been studied computationally. These studies reveal a multi-step mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. uregina.ca DFT can be used to model the geometry of the transition state for this rate-determining step and calculate the associated energy barrier. nih.govacs.org This information is critical for understanding the stability and reactivity of the compound under different conditions. uregina.ca Similarly, the mechanism of synthesis, such as the acylation of ethylamine (B1201723) with 4-(difluoromethoxy)benzoyl chloride, can be modeled to understand the reaction pathway and optimize reaction conditions. impactfactor.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR models for this compound are not publicly available, numerous studies have been conducted on analogous benzamide series for various biological targets, such as fungicidal agents, enzyme inhibitors, and anticancer agents. nih.govnih.govunair.ac.id

2D-QSAR: These models correlate biological activity with 2D descriptors, which are calculated from the chemical structure. Descriptors can include physicochemical properties (e.g., logP, molar refractivity), topological indices, and electronic parameters. For a series of benzamide derivatives, a typical 2D-QSAR equation might look like:

log(1/IC50) = a(logP) + b(MR) + c(χ) + d

where 'a', 'b', 'c', and 'd' are constants derived from statistical regression analysis.

3D-QSAR: These models consider the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov In these approaches, a set of structurally related benzamides are aligned, and their steric and electrostatic fields are calculated. The variations in these fields are then correlated with the observed biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA study on benzamide derivatives might reveal that bulky, electron-donating substituents at a particular position on the benzene (B151609) ring are favorable for activity. researchgate.net

These QSAR models provide valuable predictive tools for designing new benzamide analogs with improved potency and selectivity.

Selection and Validation of Molecular Descriptors (Physicochemical, Topological, Geometric)

A critical step in any QSAR study is the calculation and selection of molecular descriptors that can quantitatively describe the structural and chemical features of a molecule. For this compound, this would involve the computation of a wide range of descriptors.

Physicochemical descriptors would likely include properties such as:

LogP (octanol-water partition coefficient), which indicates the lipophilicity of the compound.

Molecular Weight (MW).

Molar Refractivity (MR), which relates to the volume and polarizability of the molecule.

Topological descriptors are derived from the 2D representation of the molecule and describe its connectivity. Examples include:

Wiener Index

Randić Index

Balaban J Index

Geometric descriptors are calculated from the 3D structure of the molecule and include:

Molecular Surface Area

Molecular Volume

Principal Moments of Inertia

A hypothetical data table for such descriptors would appear as follows. Note that these values are illustrative and not based on actual published research for this specific compound.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Physicochemical | LogP | 2.5 |

| Physicochemical | Molecular Weight | 215.2 g/mol |

| Topological | Wiener Index | 850 |

| Geometric | Molecular Surface Area | 250 Ų |

Validation of these descriptors would be essential to ensure the robustness of any subsequent QSAR model. This typically involves statistical methods to select the most relevant descriptors and avoid overfitting.

Identification of Structural Features Correlated with Biological Activity (Non-Human Targets)

Without specific biological activity data for this compound against non-human targets, identifying correlated structural features remains speculative. A QSAR study would aim to build a mathematical model linking the selected molecular descriptors to a measured biological activity (e.g., IC50 values against a specific enzyme or receptor).

Such a study might reveal, for instance, that the difluoromethoxy group is a key contributor to activity due to its electronic properties, or that the N-ethylbenzamide moiety is crucial for hydrogen bonding interactions within a receptor's active site.

Molecular Docking and Molecular Dynamics Simulations

This section would delve into the specific interactions of this compound with a non-human biological receptor at an atomic level.

Prediction of Ligand-Target Interactions with Model Systems (Non-Human Biological Receptors)

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target receptor. The output would include a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the interactions.

Analysis of Binding Modes and Conformational Changes in Target Interactions

Analysis of the docking results would identify key intermolecular interactions, such as:

Hydrogen bonds: Potentially between the amide group of the ligand and polar residues in the receptor.

Hydrophobic interactions: Involving the phenyl ring and the ethyl group.

Halogen bonds: The fluorine atoms of the difluoromethoxy group could potentially engage in such interactions.

Evaluation of Ligand-Receptor Complex Stability Over Time

Molecular dynamics (MD) simulations would be employed to assess the stability of the docked ligand-receptor complex over a period of time (typically nanoseconds). Key analyses would include:

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To track the persistence of hydrogen bonds throughout the simulation.

A hypothetical table summarizing MD simulation results might look like this:

| Analysis | Metric | Hypothetical Finding |

|---|---|---|

| Stability | Average Protein RMSD | 1.5 Å |

| Flexibility | Highest RMSF Region | Loop region near active site |

| Interaction | Key Hydrogen Bond Occupancy | > 80% |

Agrochemical Research Applications and Mechanisms of Action Non Human Systems

Fungicidal Activity and Biochemical Mechanisms

There are no publicly available in vitro efficacy studies for 4-(difluoromethoxy)-N-ethylbenzamide against any fungal pathogens. To illustrate the type of data that would be expected from such studies, the table below is a hypothetical representation of how the efficacy of a fungicide is typically presented.

Hypothetical In Vitro Fungicidal Activity Data

| Fungal Pathogen | EC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Botrytis cinerea | Data Not Available | Data Not Available |

| Fusarium oxysporum | Data Not Available | Data Not Available |

Many commercial fungicides with a carboxamide or benzamide (B126) structure function as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death.

Without experimental evidence, it is not possible to confirm if this compound acts as an SDHI. Research on other benzamide-containing fungicides would typically involve enzymatic assays to determine the level of inhibition of succinate dehydrogenase.

Fungal resistance to fungicides is a significant concern in agriculture. For SDHIs, resistance often arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme. These mutations can reduce the binding affinity of the fungicide to its target site, thereby diminishing its efficacy. Common resistance mechanisms include target site modification, increased expression of the target enzyme, and enhanced efflux of the fungicide from the fungal cell. No studies on fungal resistance mechanisms specific to this compound have been published.

Herbicide Activity and Biochemical Mechanisms

Similar to its fungicidal properties, there is no available research on the herbicidal activity of this compound. The benzamide chemical class is diverse, and while some compounds exhibit herbicidal properties, it is not a universal characteristic of this group.

No in vitro studies on the efficacy of this compound against model plant species such as Arabidopsis thaliana or various weed species have been reported. A typical data table from such a study would present metrics like the concentration required to inhibit growth by 50% (IC50).

Hypothetical In Vitro Herbicide Activity Data

| Plant Species | IC50 (µM) - Root Elongation | IC50 (µM) - Shoot Growth |

|---|---|---|

| Arabidopsis thaliana | Data Not Available | Data Not Available |

| Amaranthus retroflexus (Redroot Pigweed) | Data Not Available | Data Not Available |

Herbicides can act on various enzymatic targets within a plant. One such target for some classes of herbicides is protoporphyrinogen (B1215707) oxidase (PPO). PPO is an enzyme involved in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. Whether this compound could potentially inhibit PPO or any other plant enzyme is purely speculative without dedicated research.

Analytical Method Development and Validation for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS stands as a premier analytical technique for the selective and sensitive detection of analytes in intricate matrices. chromatographyonline.com Its application is indispensable for pharmacokinetic and metabolism studies of compounds like 4-(difluoromethoxy)-N-ethylbenzamide.

The primary objective of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation from potential interferences. For fluorinated compounds such as this compound, reversed-phase chromatography is a common and effective approach.

Initial method development would typically involve screening various reversed-phase columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to identify the one providing the best peak shape and retention. A C18 column is often a suitable starting point for compounds of moderate polarity.

The mobile phase composition, consisting of an aqueous component and an organic solvent, is a critical parameter influencing retention and ionization efficiency. A common mobile phase for the analysis of similar compounds involves a gradient elution with water and acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization. Formic acid (0.1%) is a frequently used additive as it aids in the protonation of the analyte in positive ion mode mass spectrometry.

The flow rate is optimized to ensure a balance between analysis time and chromatographic resolution. A typical flow rate for a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is around 0.5-1.0 mL/min.

A hypothetical set of optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical Optimized LC Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem mass spectrometry provides the high selectivity required for quantitative analysis in complex mixtures. The development of an MS/MS method involves the optimization of ionization source parameters and the selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).

Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like this compound. Given the presence of a nitrogen atom in the amide group, which can be readily protonated, positive ion mode (ESI+) is the logical choice for achieving high sensitivity.

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its superior sensitivity and selectivity. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. The intensity of this specific transition is then monitored over time. At least two MRM transitions are typically monitored for each analyte to ensure specificity and confirm identity.

Hypothetical MRM transitions for this compound are outlined in Table 2.

Table 2: Hypothetical MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 216.1 | 141.1 | 113.1 | 20 |

Note: The m/z values are hypothetical and would need to be determined experimentally.

A validated LC-MS/MS method should demonstrate acceptable performance in terms of linearity, accuracy, precision, sensitivity, and specificity.

Linearity: The method should be linear over a defined concentration range, typically demonstrated by a correlation coefficient (r²) of >0.99 for the calibration curve.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) of the nominal concentration.

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

For the determination of purity and for preparative purification of this compound, HPLC with UV detection is a widely used and robust technique. nih.gov

The development of an HPLC method for purity assessment focuses on achieving good resolution between the main compound and any potential impurities or degradation products. This often requires a longer analysis time and a shallower gradient compared to a quantitative LC-MS/MS method. A diode array detector (DAD) or a photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity. mdpi.comchromatographyonline.com

A typical HPLC system for purity assessment would consist of a C18 column and a mobile phase of water and acetonitrile or methanol with a UV detector. The detection wavelength would be selected based on the UV absorbance maximum of this compound.

For preparative HPLC, the conditions are scaled up from the analytical method to accommodate larger sample loads. This involves using a larger dimension column and a higher flow rate. The goal is to isolate the compound of interest with high purity.

Sample Preparation Strategies

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

For the analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates, an efficient extraction method is paramount. Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While simple, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The choice of organic solvent is critical and depends on the polarity of the analyte. For a compound like this compound, a solvent of intermediate polarity such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) would likely be effective.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extract compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable, depending on the pH of the sample and the pKa of the compound.

The choice of extraction technique depends on the required cleanliness of the extract, the desired level of sensitivity, and the throughput needed for the analysis. For quantitative bioanalysis using LC-MS/MS, SPE is often the preferred method due to its ability to minimize matrix effects.

Clean-up Procedures for Interferent Removal

In research applications, the analysis of this compound often requires its isolation from complex matrices, such as biological fluids or reaction mixtures. These matrices contain interferents that can co-elute with the analyte or cause matrix effects, compromising the accuracy and sensitivity of the analysis. researchgate.net Clean-up procedures are therefore critical for removing these interferents. biopharminternational.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix. biopharminternational.com

Commonly employed clean-up techniques for compounds like benzamide (B126) derivatives include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. biopharminternational.com By selecting appropriate solvents and adjusting the pH, this compound can be selectively extracted into an organic phase, leaving polar interferents in the aqueous phase. LLE is a rugged and well-established method for sample cleanup. biopharminternational.com

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, high throughput, and reduced solvent consumption compared to LLE. researchgate.netresearchgate.netbenthamdirect.com For this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferents with a weak solvent, and finally eluting the retained analyte with a strong organic solvent. researchgate.netnih.gov The selection of sorbent and solvents is optimized to maximize analyte recovery while minimizing interference. biopharminternational.com

The effectiveness of a clean-up procedure is typically assessed by comparing the analytical response of the analyte in the processed sample to that of a pure standard, ensuring that recovery is high and matrix effects are minimized.

Validation of Analytical Methods for Research Use

Once an analytical method, such as High-Performance Liquid Chromatography (HPLC), is developed, it must be validated to demonstrate its suitability for the intended purpose. pharmtech.com Validation ensures that the method is reliable, reproducible, and provides accurate results. amsbiopharma.com The validation process involves evaluating several key performance characteristics as stipulated by ICH guidelines. ich.org

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgloesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from these other components. researchgate.netechemi.com

To establish the specificity of an HPLC method for this compound, the following steps would be taken:

A solution of the compound would be analyzed to determine its retention time.

A placebo or blank matrix (containing all components except the analyte) would be injected to demonstrate the absence of interfering peaks at the analyte's retention time. pharmtech.comresearchgate.net

Solutions of known related substances or potential degradation products would be analyzed to ensure they are chromatographically resolved from the main analyte peak. scispace.com A resolution of greater than 2.0 is generally considered acceptable. pharmtech.com

Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous and not co-eluting with any interferents. scispace.com

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. ich.orgclpmag.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. youtube.com

To determine linearity, a series of calibration standards of this compound would be prepared at different concentrations. Typically, a minimum of five concentration levels are used. benthamdirect.com The standards are then analyzed, and the peak area response is plotted against the corresponding concentration. The relationship is assessed using linear regression analysis.

Table 1: Illustrative Example of Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 5,210 |

| 5.0 | 25,980 |

| 10.0 | 51,500 |

| 25.0 | 128,100 |

| 50.0 | 255,950 |

| 75.0 | 382,500 |

| 100.0 | 511,200 |

This is a hypothetical data table for illustrative purposes.

A successful linearity study would yield a high correlation coefficient (r²) value, typically ≥ 0.999, indicating a strong linear relationship. wu.ac.th The calibration range would be established as the concentrations over which this linearity, along with acceptable accuracy and precision, is maintained. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.orgyoutube.com These parameters are crucial for analyzing impurities or low levels of the compound.

LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. sepscience.comund.edu

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line.

S = the slope of the calibration curve.

Table 2: Hypothetical LOD and LOQ Values

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Slope (S) | Calibration Curve | 5100 |

| St. Dev. of Intercept (σ) | Calibration Curve | 150 |

| LOD | 3.3 x (σ / S) | 0.097 |

| LOQ | 10 x (σ / S) | 0.294 |

This is a hypothetical data table for illustrative purposes.

The calculated LOQ value should be subsequently confirmed by analyzing a standard at this concentration and demonstrating that the precision and accuracy are within acceptable limits. sepscience.com

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is typically expressed as the relative standard deviation (RSD). amsbiopharma.com Accuracy is the closeness of the test results to the true value and is often reported as percent recovery. ich.orgbiopharminternational.com

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions. biopharminternational.com

Intermediate Precision: Assesses within-laboratory variations, such as different days, analysts, or equipment. biopharminternational.com

Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., spiked placebo) and comparing the measured value to the true value. biopharminternational.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org

Table 3: Representative Precision and Accuracy Data

| Concentration Level (µg/mL) | Recovery (%) (Accuracy) | RSD (%) (Repeatability) |

|---|---|---|

| Low (5.0) | 99.5% | 1.2% |

| Medium (50.0) | 100.2% | 0.8% |

| High (100.0) | 99.8% | 0.6% |

This is a hypothetical data table for illustrative purposes. Acceptance criteria for RSD are often ≤2%. researchgate.net

Solution Stability

Solution stability studies are conducted to evaluate the stability of this compound in the chosen solvent or mobile phase over time. pharmaguru.copharmasop.in This ensures that the analyte does not degrade during the preparation and analytical process, which could lead to inaccurate results. pharmaknowledgeforum.com

The stability of both standard and sample solutions is typically tested at various time intervals (e.g., 0, 12, 24, 48 hours) and under different storage conditions, such as room temperature and refrigeration. pharmasop.inum.edu.mt The response of the aged solutions is compared to that of a freshly prepared solution. pharmaguru.copharmaknowledgeforum.com The solutions are considered stable if the difference is within an acceptable limit, often specified as not more than a ±2% change from the initial value. pharmtech.compharmaguru.co

Table 4: Example of Solution Stability Data at Room Temperature

| Time (Hours) | % Difference from Initial (Standard Solution) | % Difference from Initial (Sample Solution) | Status |

|---|---|---|---|

| 0 | 0.0% | 0.0% | Stable |

| 12 | -0.4% | -0.6% | Stable |

| 24 | -0.9% | -1.1% | Stable |

| 48 | -1.7% | -1.9% | Stable |

| 72 | -3.1% | -3.5% | Unstable |

This is a hypothetical data table for illustrative purposes.

Based on these hypothetical results, the solutions would be considered stable for up to 48 hours at room temperature.

Future Research Directions and Unaddressed Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(difluoromethoxy)-N-ethylbenzamide traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its production hinges on the development of more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for improving the synthesis of benzamides. Research into solvent-free reaction conditions has shown promise for the N-benzoylation and N-acetylation of anilines and amines, which could be adapted for the synthesis of this compound. Such methods reduce the environmental impact associated with solvent use and disposal.

Biocatalysis and Enzymatic Synthesis: A particularly promising frontier is the use of enzymes as catalysts for amide bond formation. nih.govresearchgate.netbohrium.comnih.govrsc.orgacs.org Lipases, for instance, have been successfully employed in the amidation of carboxylic acids and amines in green solvents, offering high conversion rates and yields without the need for extensive purification. bohrium.com The application of enzymes like Candida antarctica lipase (B570770) B (CALB) could provide a highly selective and environmentally benign route to this compound. bohrium.com Furthermore, merging enzymatic processes with chemocatalysis in a one-pot synthesis represents an innovative strategy to enhance efficiency and sustainability. nih.govmanchester.ac.uk